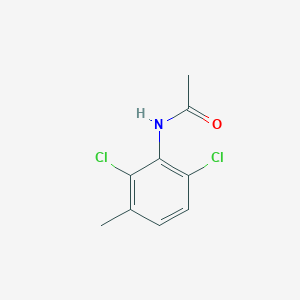

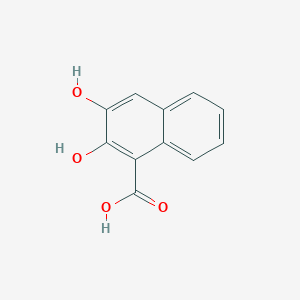

N-(2,6-Dichloro-3-methylphenyl)acetamide

概要

説明

ファモルビシンはドキソルビシン誘導体であり、乳がん、胃がん、卵巣がん、小細胞肺がん、リンパ腫など、さまざまな種類の癌の治療に使用されます . ファモルビシンは、DNAの合成と機能を阻害することにより、癌細胞の増殖を抑制します .

2. 製法

合成経路と反応条件: ファモルビシンは、ダウノルビシンを出発物質として一連の化学反応によって合成されます。 重要なステップは、糖部分の4’位にあるヒドロキシル基のエピマー化であり、ダウノルビシンをエピルビシンに変換します . このプロセスは通常、所望の立体化学を実現するために、制御された条件下で強酸または強塩基を使用します。

工業的製造方法: 工業的設定では、ファモルビシンの製造には、アントラサイクリンを自然に生産する細菌であるStreptomyces peucetiusを使用する、大規模な発酵プロセスが含まれます。 発酵液はその後、溶媒抽出、結晶化、クロマトグラフィーなど、さまざまな精製手順を経て、ファモルビシンを単離および精製します .

科学的研究の応用

ファモルビシンは、幅広い科学研究における応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Farmorubicin is synthesized through a series of chemical reactions starting from daunorubicin. The key step involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . This process typically involves the use of strong acids or bases under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of Farmorubicin involves large-scale fermentation processes using Streptomyces peucetius, a bacterium that naturally produces anthracyclines. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify Farmorubicin .

化学反応の分析

反応の種類: ファモルビシンは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

酸化: エピルビシノール.

還元: ヒドロキノン誘導体.

置換: 官能基が修飾されたさまざまなアナログ.

作用機序

ファモルビシンは、いくつかのメカニズムを通じてその効果を発揮します。

DNAインターカレーション: ファモルビシンはDNA塩基対間にインターカレーションし、DNA構造を破壊し、DNAおよびRNA合成を阻害します.

トポイソメラーゼII阻害: ファモルビシンは、DNA-トポイソメラーゼII複合体を安定化し、DNA鎖の再結合を阻止し、DNA鎖の切断を引き起こします.

フリーラジカル生成: ファモルビシンは、DNAを含む細胞成分に酸化損傷を与えるフリーラジカルを生成します.

6. 類似の化合物との比較

ファモルビシンは、ドキソルビシンやダウノルビシンなどの他のアントラサイクリン系薬物に似ています。ファモルビシンはいくつかのユニークな特徴を持っています。

類似の化合物:

- ドキソルビシン

- ダウノルビシン

- イドラルビシン

- ミトキサントロン

ファモルビシンのユニークな立体化学と薬物動態的特性により、ファモルビシンはさまざまな癌の治療において貴重な薬物となっています。これは、副作用の低減と、特定の化学療法レジメンにおける有効性の向上という点で利点をもたらします .

類似化合物との比較

Farmorubicin is similar to other anthracycline drugs, such as doxorubicin and daunorubicin. it has some unique features:

Daunorubicin: Farmorubicin is an epimer of daunorubicin, with the primary difference being the configuration of the hydroxyl group at the 4’ position.

Similar Compounds:

- Doxorubicin

- Daunorubicin

- Idarubicin

- Mitoxantrone

Farmorubicin’s unique stereochemistry and pharmacokinetic properties make it a valuable drug in the treatment of various cancers, offering advantages in terms of reduced side effects and improved efficacy in certain chemotherapy regimens .

特性

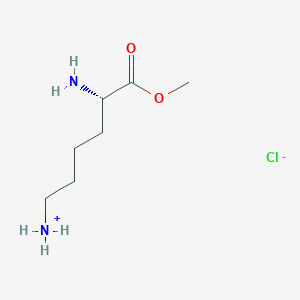

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKDFKCEXKPCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066249 | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17700-55-9 | |

| Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)